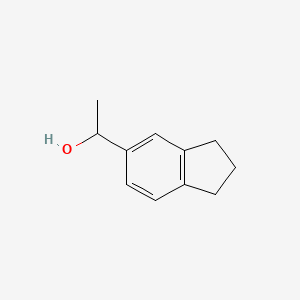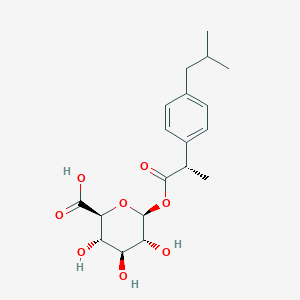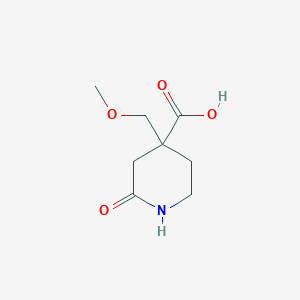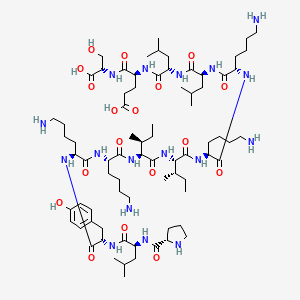
H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物H-脯氨酸-亮氨酸-酪氨酸-赖氨酸-赖氨酸-异亮氨酸-异亮氨酸-赖氨酸-赖氨酸-亮氨酸-亮氨酸-谷氨酸-丝氨酸-OH 是一种肽,由一系列氨基酸组成:脯氨酸、亮氨酸、酪氨酸、赖氨酸、赖氨酸、异亮氨酸、异亮氨酸、赖氨酸、赖氨酸、亮氨酸、亮氨酸、谷氨酸和丝氨酸。这类肽通常因其生物活性及其潜在的治疗应用而受到研究。
准备方法
合成路线和反应条件
像H-脯氨酸-亮氨酸-酪氨酸-赖氨酸-赖氨酸-异亮氨酸-异亮氨酸-赖氨酸-赖氨酸-亮氨酸-亮氨酸-谷氨酸-丝氨酸-OH这样的肽的合成通常涉及固相肽合成 (SPPS) 。该方法允许将氨基酸逐个添加到固定在固体树脂上的不断增长的肽链上。该过程包括:
脱保护: 去除树脂结合的氨基酸的氨基末端的保护基团。
偶联: 添加序列中的下一个氨基酸,该氨基酸由 HBTU 或 DIC 等试剂活化。
裂解: 一旦肽链完成,它就会使用三氟乙酸 (TFA) 等试剂从树脂上裂解下来。
工业生产方法
在工业环境中,可以使用自动肽合成仪来扩大肽合成规模。这些机器使 SPPS 过程自动化,从而可以生产大量高纯度肽。
化学反应分析
反应类型
肽可以进行各种化学反应,包括:
氧化: 含有半胱氨酸等氨基酸的肽可以通过氧化形成二硫键。
还原: 二硫键可以使用二硫苏糖醇 (DTT) 等还原剂还原回游离硫醇。
常用试剂和条件
氧化: 过氧化氢或碘可用于氧化反应。
还原: DTT 或三(2-羧乙基)膦 (TCEP) 是常用的还原剂。
取代: FITC 等荧光染料可以在温和条件下连接到赖氨酸残基上。
主要产物
这些反应的主要产物取决于所进行的具体修饰。例如,半胱氨酸残基的氧化导致二硫键的形成,而取代反应可以生成荧光标记的肽。
科学研究应用
像 H-脯氨酸-亮氨酸-酪氨酸-赖氨酸-赖氨酸-异亮氨酸-异亮氨酸-赖氨酸-赖氨酸-亮氨酸-亮氨酸-谷氨酸-丝氨酸-OH 这样的肽在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其在细胞过程和信号通路中的作用。
医学: 研究其作为治疗剂的潜力,例如抗菌肽或癌症治疗。
工业: 用于诊断分析的开发以及作为化妆品配方中的成分。
作用机制
肽的作用机制取决于其特定的序列和结构。一般来说,肽可以与细胞受体、酶或其他蛋白质相互作用以发挥其作用。例如,抗菌肽可以破坏细菌细胞膜,导致细胞裂解。所涉及的分子靶标和途径根据肽的功能而有很大差异。
相似化合物的比较
类似化合物
H-酪氨酸-Aib-谷氨酸-甘氨酸-苏氨酸-苯丙氨酸-苏氨酸-丝氨酸-天冬氨酸-酪氨酸-丝氨酸-异亮氨酸-Aib-亮氨酸-天冬氨酸-赖氨酸-异亮氨酸-丙氨酸-谷氨酰胺: 另一种序列不同但结构性质相似的肽。
酪氨酸-精氨酸-精氨酸-谷氨酸-丙氨酸-谷氨酸-天冬氨酸-亮氨酸-谷氨酰胺-缬氨酸-甘氨酸-谷氨酰胺-缬氨酸-谷氨酸-亮氨酸-甘氨酸-甘氨酸-甘氨酸-脯氨酸-甘氨酸-丙氨酸-甘氨酸-丝氨酸-亮氨酸-谷氨酰胺-脯氨酸-亮氨酸-丙氨酸-亮氨酸-谷氨酸-甘氨酸-丝氨酸-亮氨酸-谷氨酰胺-赖氨酸-精氨酸: 一种序列更长且官能团不同的肽。
独特性
H-脯氨酸-亮氨酸-酪氨酸-赖氨酸-赖氨酸-异亮氨酸-异亮氨酸-赖氨酸-赖氨酸-亮氨酸-亮氨酸-谷氨酸-丝氨酸-OH 的独特性在于其特定的序列,这决定了其生物活性及其潜在的应用。例如,多个赖氨酸残基的存在可能赋予特定的结合特性或抗菌活性。
属性
分子式 |
C76H133N17O18 |
|---|---|
分子量 |
1573.0 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C76H133N17O18/c1-11-46(9)62(74(108)86-53(24-15-19-35-79)66(100)82-52(23-14-18-34-78)67(101)88-58(40-45(7)8)71(105)89-56(38-43(3)4)70(104)85-55(31-32-61(96)97)68(102)91-60(42-94)76(110)111)93-75(109)63(47(10)12-2)92-69(103)54(25-16-20-36-80)83-65(99)51(22-13-17-33-77)84-73(107)59(41-48-27-29-49(95)30-28-48)90-72(106)57(39-44(5)6)87-64(98)50-26-21-37-81-50/h27-30,43-47,50-60,62-63,81,94-95H,11-26,31-42,77-80H2,1-10H3,(H,82,100)(H,83,99)(H,84,107)(H,85,104)(H,86,108)(H,87,98)(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,92,103)(H,93,109)(H,96,97)(H,110,111)/t46-,47-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-/m0/s1 |
InChI 键 |
SACBPCXTLNEHGC-ZIOXNNFISA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2 |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)NC(=O)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride](/img/structure/B12438764.png)
![3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12438765.png)
![(1S,2S,3R,5S)-3-(7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-[(R)-propane-1-sulfinyl]-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12438771.png)
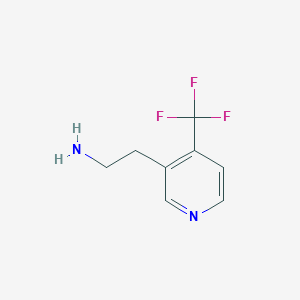



![cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)
